molecular formula C11H9NOS B599841 5-Methyl-4-phenylthiazole-2-carbaldehyde CAS No. 159670-56-1

5-Methyl-4-phenylthiazole-2-carbaldehyde

Cat. No. B599841
M. Wt: 203.259
InChI Key: GGXYROGRTNFMKZ-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenylthiazole-2-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

  • Synthesis of N,N-Disubstituted 2-aminothiazoles : Gillon et al. (1983) investigated the preparation methods of N,N-disubstituted 2-aminothiazoles. They successfully converted 4-substituted N,N-dimethyl-, N-benzyl-N-methyl-, and N-methyl-N-phenyl-amines into 2-amino-5-carbaldehydes using Vilsmeier formylation, examining their properties with spectroscopy, and highlighting the importance of mesomeric interactions between the functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).

  • Antimicrobial Agents : Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds showed promising in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, suggesting potential use as antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

  • Synthesis of Novel Derivatives : Nimbalkar et al. (2018) reported the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole. The structures of these synthesized compounds were confirmed through various spectral characterizations, indicating the versatility of 5-Methyl-4-phenylthiazole-2-carbaldehyde in synthesizing novel compounds (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).

  • Anti-infective Agents : Bansal et al. (2020) synthesized a series of compounds involving thiazole and pyrazole derivatives, which were evaluated for in vitro anti-infective and cytotoxic activities. Some of these compounds showed significant antibacterial and antimalarial activities, highlighting their potential as anti-infective agents (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

  • Synthesis of Azoles and Their Derivatives : Athmani et al. (1992) focused on the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. Their work demonstrates the applicability of 5-Methyl-4-phenylthiazole-2-carbaldehyde in the synthesis of various azoles and their derivatives, important in medicinal chemistry (Athmani, Farhat, & Iddon, 1992).

properties

IUPAC Name

5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYROGRTNFMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696951
Record name 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenylthiazole-2-carbaldehyde

CAS RN

159670-56-1
Record name 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
SR Kshirsagar, RR Dhavase, AN Jagdale, AS Munde - researchgate.net
… These derivatives were synthesised by 5-methyl-4-phenylthiazole-2-carbaldehyde, substituted anilines, and reaction mixture was irradiated with microwave at 20% power to furnish …
Number of citations: 0 www.researchgate.net

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